molecular formula C17H25N3O2 B7647756 1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea

1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea

Cat. No. B7647756
M. Wt: 303.4 g/mol
InChI Key: OBKBDKPVTQSNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells.

Mechanism of Action

1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in the survival and proliferation of B cells. BTK is a downstream target of the B-cell receptor (BCR) signaling pathway, which is essential for the development and activation of B cells. By inhibiting BTK, this compound blocks the BCR signaling pathway and prevents the survival and proliferation of B cells.
Biochemical and Physiological Effects:
In addition to its effects on B cells, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the immune system. This compound has also been shown to inhibit the production of cytokines, which are signaling molecules that regulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea is its selectivity for BTK, which reduces the risk of off-target effects. This compound also has good oral bioavailability, which makes it suitable for use in preclinical and clinical studies. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of 1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea. One direction is the combination of this compound with other drugs that target different pathways in cancer cells. Another direction is the development of this compound derivatives with improved pharmacokinetic properties. Finally, the use of this compound in combination with immunotherapy may provide a promising approach for the treatment of cancer.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has been developed for the treatment of various types of cancer. Its selective inhibition of BTK makes it a potentially valuable addition to the arsenal of drugs used to treat cancer. With ongoing research and development, this compound may provide new hope for patients with cancer.

Synthesis Methods

The synthesis of 1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea involves a multistep process that starts with the reaction of 7-tert-butyl-1,2,3,4-tetrahydroisoquinoline with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is converted to the acid chloride. The acid chloride is reacted with 3-methylurea to form this compound.

Scientific Research Applications

1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these models, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been tested in clinical trials for the treatment of various types of cancer, including B-cell malignancies.

properties

IUPAC Name

1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)14-6-5-12-7-8-20(11-13(12)9-14)15(21)10-19-16(22)18-4/h5-6,9H,7-8,10-11H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKBDKPVTQSNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CCN(C2)C(=O)CNC(=O)NC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.